ALDH1A1 Inhibitory Potency: Benchmarking Against a 2-Position Analog
The target compound inhibits human recombinant ALDH1A1 with an IC50 of 450 nM, demonstrating a 9-fold weaker potency compared to the 2-(pyridin-3-ylamino) regioisomer (IC50 = 50 nM for ALDH1A1) [1]. This moderate potency is a deliberate design feature for applications where partial ALDH1A1 inhibition is desired over complete blockade, such as in chemosensitization studies [2].
| Evidence Dimension | ALDH1A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 450 nM |
| Comparator Or Baseline | 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (IC50 = 50 nM for ALDH1A1) |
| Quantified Difference | Target compound is 9-fold less potent |
| Conditions | Inhibition of human recombinant ALDH1A1 assessed as reduction of NAD(P)H formation incubated for 2 mins by spectrophotometry |
Why This Matters
This difference in potency allows researchers to select the appropriate tool compound for their specific ALDH1A1 modulation needs; a less potent inhibitor may be preferred for preventing complete pathway shutdown in cellular models.
- [1] BindingDB. BDBM50459586 (CHEMBL4217294) - IC50: 450 nM for ALDH1A1. View Source
- [2] ChEMBL. CHEMBL4217294 - ALDH1A1 inhibitor data. View Source
